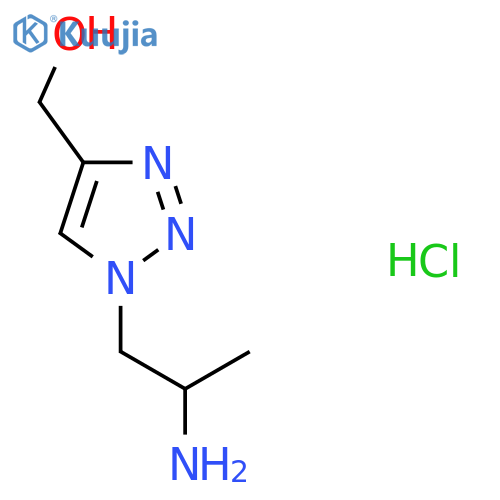Cas no 1824064-15-4 ((1-(2-Aminopropyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride)

1824064-15-4 structure
商品名:(1-(2-Aminopropyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
CAS番号:1824064-15-4
MF:C6H13ClN4O
メガワット:192.646619558334
MDL:MFCD28126035
CID:4771660
PubChem ID:86262433
(1-(2-Aminopropyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride 化学的及び物理的性質
名前と識別子
-
- (1-(2-aminopropyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
- (1-(2-Aminopropyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
-
- MDL: MFCD28126035
- インチ: 1S/C6H12N4O.ClH/c1-5(7)2-10-3-6(4-11)8-9-10;/h3,5,11H,2,4,7H2,1H3;1H
- InChIKey: VVCBBIMCBFOIAQ-UHFFFAOYSA-N
- ほほえんだ: Cl.OCC1=CN(CC(C)N)N=N1
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 121
- トポロジー分子極性表面積: 77
(1-(2-Aminopropyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-240522-0.5g |
[1-(2-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride |
1824064-15-4 | 95% | 0.5g |
$671.0 | 2024-06-19 | |
| Enamine | EN300-240522-0.25g |
[1-(2-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride |
1824064-15-4 | 95% | 0.25g |
$642.0 | 2024-06-19 | |
| Enamine | EN300-240522-5.0g |
[1-(2-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride |
1824064-15-4 | 95% | 5.0g |
$2028.0 | 2024-06-19 | |
| Life Chemicals | F2167-1519-0.5g |
(1-(2-aminopropyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride |
1824064-15-4 | 95%+ | 0.5g |
$518.0 | 2023-09-06 | |
| Life Chemicals | F2167-1519-0.25g |
(1-(2-aminopropyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride |
1824064-15-4 | 95%+ | 0.25g |
$492.0 | 2023-09-06 | |
| Enamine | EN300-240522-10.0g |
[1-(2-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride |
1824064-15-4 | 95% | 10.0g |
$3007.0 | 2024-06-19 | |
| TRC | A116746-100mg |
(1-(2-aminopropyl)-1h-1,2,3-triazol-4-yl)methanol hydrochloride |
1824064-15-4 | 100mg |
$ 135.00 | 2022-06-08 | ||
| TRC | A116746-500mg |
(1-(2-aminopropyl)-1h-1,2,3-triazol-4-yl)methanol hydrochloride |
1824064-15-4 | 500mg |
$ 500.00 | 2022-06-08 | ||
| Enamine | EN300-240522-10g |
[1-(2-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride |
1824064-15-4 | 10g |
$3007.0 | 2023-09-15 | ||
| Enamine | EN300-240522-1.0g |
[1-(2-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride |
1824064-15-4 | 95% | 1.0g |
$699.0 | 2024-06-19 |
(1-(2-Aminopropyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride 関連文献
-
Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
-
Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
-
Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
-
Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469
1824064-15-4 ((1-(2-Aminopropyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride) 関連製品
- 393835-65-9(5-Amino-N-acetyltryptamine)
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)
- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)
- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)
- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)
- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
